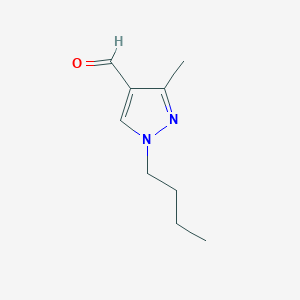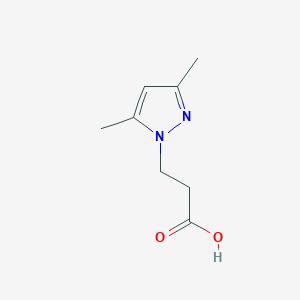
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Übersicht
Beschreibung
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and dyes. The compound is characterized by the presence of an amino group, a cyano group, and an ester group within its molecular structure, which allows it to undergo a variety of chemical reactions .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino-substituted benzoates with various reagents. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives when treated with different nucleophilic reagents . These methods demonstrate the versatility of amino-cyano-ester compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of related compounds, such as ethyl 4-aminobenzoate, have been extensively studied using experimental techniques like FT-IR, FT-Raman, and DFT quantum chemical calculations. These studies provide insights into the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters of the compounds . Such detailed analysis is crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of amino-cyano-ester compounds allows for the synthesis of various derivatives with potential pharmaceutical applications. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions showcase the ability of the core structure to be modified into a wide array of compounds with different properties and potential uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and its derivatives can be inferred from studies on similar compounds. For instance, the solubility, absorption ability, and the effect of pH and solvent on the absorption of phenylazopyrimidones have been examined . Additionally, the electronic properties, such as HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) and thermodynamic properties, have been investigated using various spectroscopic and computational methods . These properties are essential for understanding the behavior of the compound in different environments and for its potential applications in various fields.
Zukünftige Richtungen
The future directions for research on Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and potential applications. It could also involve exploring its physical and chemical properties in more detail, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVECVPDJASFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379340 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
CAS RN |
72817-85-7 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)




![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)






![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)